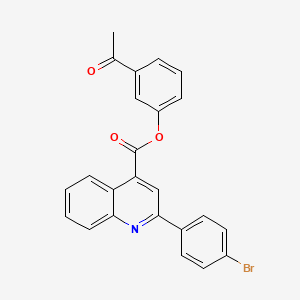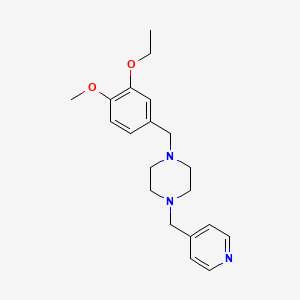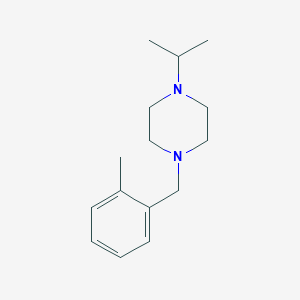
3-Acetylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . This particular compound is notable for its unique structure, which includes an acetyl group, a bromophenyl group, and a quinoline carboxylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives . This method involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Another approach is the Povarov reaction, which involves the cycloaddition of an imine with an alkene in the presence of a Lewis acid catalyst . This method is particularly useful for synthesizing quinoline derivatives with various substituents.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous-flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as NaHSO4·SiO2, can also improve the reaction conditions by providing a reusable and environmentally benign catalyst .
Chemical Reactions Analysis
Types of Reactions
3-Acetylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Acetylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-acetylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate involves its interaction with various molecular targets and pathways. For example, quinoline derivatives can act as selective glycine site antagonists, which are related to nervous system diseases such as stroke, Parkinson’s disease, and Alzheimer’s disease . The bromophenyl group can enhance the compound’s binding affinity to specific targets, thereby increasing its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Acetylquinoline: This compound shares the acetyl and quinoline moieties but lacks the bromophenyl group.
2-(4-Bromophenyl)quinoline: This compound has the bromophenyl and quinoline moieties but lacks the acetyl group.
4-Hydroxyquinoline: This compound has a hydroxyl group instead of the acetyl group and lacks the bromophenyl group.
Uniqueness
3-Acetylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H16BrNO3 |
|---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
(3-acetylphenyl) 2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H16BrNO3/c1-15(27)17-5-4-6-19(13-17)29-24(28)21-14-23(16-9-11-18(25)12-10-16)26-22-8-3-2-7-20(21)22/h2-14H,1H3 |
InChI Key |
SKNHJJPOHXVATO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10882319.png)
![methyl 4-[({4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B10882323.png)

![(E)-7-methyl-5-(5-methylfuran-2-yl)-2-((5-methylfuran-2-yl)methylene)-3-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10882330.png)

![3-Cyclopentyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B10882344.png)
![Methyl (2E)-2-(4-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B10882349.png)
![4-Bromo-2-{[4-(2-nitrobenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10882357.png)
![1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10882360.png)
![4-({4-[(4-Nitrobenzoyl)oxy]phenyl}sulfonyl)phenyl 4-nitrobenzoate](/img/structure/B10882371.png)
![N-(4-acetylphenyl)-2-{[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10882373.png)

![N-{4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]phenyl}acetamide](/img/structure/B10882381.png)
